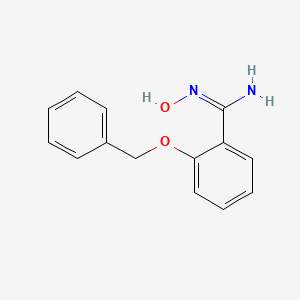

2-(Benzyloxy)-N'-hydroxybenzimidamide

Description

Properties

IUPAC Name |

N'-hydroxy-2-phenylmethoxybenzenecarboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2/c15-14(16-17)12-8-4-5-9-13(12)18-10-11-6-2-1-3-7-11/h1-9,17H,10H2,(H2,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INLHIGZJNLMVDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC=C2C(=NO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC2=CC=CC=C2/C(=N/O)/N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Benzyloxy N Hydroxybenzimidamide

Elaboration of Synthetic Routes to the Amidoxime (B1450833) Core

The amidoxime functional group (-C(NH2)=NOH) is a key structural motif, and its synthesis is a well-documented area of organic chemistry. These routes are fundamental to the preparation of 2-(Benzyloxy)-N'-hydroxybenzimidamide.

The most prevalent and direct method for synthesizing amidoximes is the nucleophilic addition of hydroxylamine (B1172632) to a nitrile precursor. nih.gov This reaction is the cornerstone for the synthesis of a wide array of amidoxime derivatives. nih.gov The general transformation involves reacting a nitrile with hydroxylamine, which can be generated in situ from its salt form, typically hydroxylamine hydrochloride, by the addition of a base. nih.gov

Commonly employed bases include sodium carbonate or triethylamine (B128534), which neutralize the hydrochloride salt to release the free hydroxylamine nucleophile. nih.gov The reaction is typically conducted in a protic solvent, such as ethanol (B145695) or methanol, and may require heating at temperatures ranging from 60–80 °C to reflux to decrease the reaction time, which can vary from one to 48 hours depending on the substrate. nih.gov Aromatic nitriles, such as the precursor to the title compound, generally provide higher yields than their aliphatic counterparts. nih.gov

Alternatively, an aqueous solution of hydroxylamine can be used, which often eliminates the need for an added base and can lead to shorter reaction times. nih.gov This approach is particularly effective for the preparation of amidoximes from aliphatic nitriles. nih.gov

Table 1: Comparison of General Conditions for Amidoxime Synthesis from Nitriles

| Parameter | Method 1: Hydroxylamine HCl with Base | Method 2: Aqueous Hydroxylamine |

|---|---|---|

| Hydroxylamine Source | Hydroxylamine hydrochloride | Aqueous hydroxylamine |

| Base | Required (e.g., Na₂CO₃, Et₃N) | Not required |

| Solvent | Typically ethanol or methanol | Water |

| Temperature | Room temperature to reflux | Typically room temperature |

| Reaction Time | 1 - 48 hours | Generally shorter |

| Yield | Generally high (up to 98%) | Good, efficient for aliphatic nitriles |

This table summarizes general findings on amidoxime synthesis. nih.gov

The benzyloxy group (a benzyl (B1604629) group linked through an oxygen atom) must be strategically incorporated into the molecular structure. goong.comwikipedia.org In the synthesis of this compound, the most logical approach is to begin with a precursor that already contains this moiety, namely 2-(benzyloxy)benzonitrile (B1271232).

The synthesis of this precursor is typically achieved via a Williamson ether synthesis. This involves reacting 2-hydroxybenzonitrile (B42573) (salicylonitrile) with a benzyl halide, such as benzyl bromide, in the presence of a weak base like potassium carbonate and a suitable solvent like acetone. The base deprotonates the phenolic hydroxyl group, forming a phenoxide which then acts as a nucleophile, displacing the halide from the benzyl group to form the stable ether linkage. The benzyloxy group is largely unreactive under the conditions required for the subsequent conversion of the nitrile to the amidoxime, making this a robust synthetic strategy. ontosight.ai

Multi-Step Synthetic Sequences and Reaction Optimization

A plausible two-step sequence is outlined below:

Step 1: Synthesis of 2-(Benzyloxy)benzonitrile: Reaction of 2-hydroxybenzonitrile with benzyl bromide and potassium carbonate in a solvent such as acetone.

Step 2: Synthesis of this compound: Conversion of the resulting 2-(benzyloxy)benzonitrile to the target amidoxime using hydroxylamine hydrochloride and a base like triethylamine in ethanol.

Optimization of this sequence involves several factors. In Step 1, the choice of solvent, base, and reaction temperature can influence the rate and efficiency of the etherification. In Step 2, optimization is crucial to maximize the conversion of the nitrile while minimizing the formation of by-products, such as amides, which can arise from the hydrolysis of the nitrile under certain conditions. rsc.orgresearchgate.net Studies on related syntheses have shown that factors like the stoichiometry of hydroxylamine, the choice of base, reaction time, and temperature must be fine-tuned. nih.gov For instance, using an excess of hydroxylamine can often improve the yield. nih.gov

Investigation of Reaction Conditions and Catalyst Systems

The conversion of the nitrile to the amidoxime is the critical final step, and its conditions have been the subject of considerable investigation. The reaction is sensitive to the solvent, the nature of the base used, and the temperature. While many amidoxime syntheses proceed without a specific catalyst, the efficiency can be influenced by additives.

In conventional methods, the reaction is often performed in refluxing ethanol with 2 to 6 equivalents of a base like sodium carbonate or triethylamine. nih.gov The choice of solvent can be critical; for example, using a polar protic solvent like ethanol with a strong electron-withdrawing group on the nitrile can sometimes favor the formation of an amide by-product. researchgate.net

Recent studies have explored the use of ionic liquids as reaction media, which have been shown to decrease reaction times and suppress the formation of amide side-products, leading to a more selective synthesis of the desired amidoxime. rsc.orgresearchgate.net While not always classified as catalysts in the traditional sense, these solvent systems can significantly alter the reaction pathway and efficiency.

Methodological Advancements for Enhanced Yield and Selectivity

To overcome the limitations of long reaction times and the formation of by-products associated with classical methods, several methodological advancements have been applied to amidoxime synthesis. These modern techniques can often provide higher yields and improved product purity.

Microwave Irradiation: The use of microwave irradiation has been shown to dramatically reduce reaction times for amidoxime synthesis, often from many hours to just 5–15 minutes. nih.gov This technique can be performed in a solvent-free environment, which also aligns with green chemistry principles. nih.gov

Ultrasonic Irradiation: Similar to microwave synthesis, sonication provides an alternative energy source that can accelerate the reaction. A solvent-free synthesis of amidoximes from nitriles and hydroxylamine under ultrasonic irradiation has been reported to produce high yields (70–85%) in short reaction times. nih.gov

Flow Chemistry: For multi-step syntheses, flow chemistry offers precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to improved yields and safety. While specific applications to this compound are not detailed, the principles are widely applicable to the optimization of multi-step processes in pharmaceutical and chemical synthesis. researchgate.net

Table 2: Comparison of Conventional vs. Advanced Synthetic Methods for Amidoximes

| Method | Typical Reaction Time | Key Advantages |

|---|---|---|

| Conventional Heating | 1 - 48 hours | Well-established, simple setup |

| Microwave Irradiation | 5 - 15 minutes | Rapid synthesis, high yields, potential for solvent-free conditions |

| Ultrasonic Irradiation | Short | High yields, solvent-free conditions |

This table highlights general trends in amidoxime synthesis. nih.gov

Principles of Green Chemistry in Synthesis Design

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the chemical process. This involves a focus on atom economy, the use of safer solvents and reagents, and energy efficiency.

Use of Greener Solvents: A significant advancement in the green synthesis of amidoximes is the use of water as a reaction solvent. tandfonline.comtandfonline.com This approach often eliminates the need for an organic base and can lead to simpler work-up procedures and good yields. tandfonline.com Ethanol is also considered a more environmentally benign solvent compared to many other organic alternatives.

Solvent-Free Reactions: Methodologies that eliminate the need for a solvent are highly desirable. As mentioned, both microwave and ultrasonic-assisted syntheses can often be performed under solvent-free conditions, drastically reducing chemical waste. nih.govresearchgate.net

Energy Efficiency: Conducting reactions at room temperature, as is possible with the aqueous hydroxylamine method, reduces the energy consumption associated with heating. tandfonline.com Advanced methods like microwave and ultrasound can also be more energy-efficient than prolonged conventional heating.

Catalysis: The development of efficient and reusable catalysts is a core principle of green chemistry. In related syntheses, the use of ionic liquid-supported nano-metal catalysts for the preparation of benzamidine (B55565) derivatives from benzamidoximes highlights a green approach, as the catalyst is highly active and recoverable. google.com

By integrating these principles, the synthesis of this compound can be designed to be not only efficient and high-yielding but also more sustainable.

Chemical Reactivity and Derivatization of 2 Benzyloxy N Hydroxybenzimidamide

Transformation Pathways of the Amidoxime (B1450833) Functionality

The amidoxime group, characterized by the structure R-C(=NOH)NH₂, is a highly versatile functional group known for its reactivity and its role as a precursor to various heterocyclic systems. It exhibits ambident nucleophilicity, meaning it can react at either the nitrogen or oxygen atom, leading to a variety of products.

Cyclization Reactions to Form Heterocyclic Scaffolds (e.g., 1,2,4-Oxadiazoles)

One of the most prominent reactions of amidoximes, including 2-(Benzyloxy)-N'-hydroxybenzimidamide, is their cyclization to form 3,5-disubstituted 1,2,4-oxadiazoles. This transformation is a cornerstone in medicinal chemistry as the 1,2,4-oxadiazole (B8745197) ring is a bioisostere for esters and amides, found in numerous experimental and marketed drugs. The most common synthetic route involves the reaction of the amidoxime with an acid derivative, such as an acid chloride or anhydride.

The general process involves an initial acylation of the amidoxime to form an O-acylamidoxime intermediate, which can sometimes be isolated. This intermediate then undergoes a thermal or base-catalyzed cyclodehydration to yield the 1,2,4-oxadiazole ring. The substituent from the amidoxime precursor (in this case, the 2-(benzyloxy)phenyl group) occupies the 3-position of the resulting oxadiazole, while the substituent from the acylating agent is found at the 5-position.

Studies on analogous systems have shown that the cyclization of the intermediate N′-(benzoyloxy)benzimidamide to the corresponding 1,2,4-oxadiazole conforms to first-order kinetics. The reaction can be influenced by solvent polarity and the presence of catalysts. For example, the addition of pyridine (B92270) can accelerate the process by neutralizing liberated HCl during the acylation step. acs.org

Table 1: Representative Cyclization Reactions of Amidoximes to form 1,2,4-Oxadiazoles

| Amidoxime Precursor | Acylating Agent/Reagent | Resulting 1,2,4-Oxadiazole | Reference |

| N'-hydroxybenzimidamide | Benzoyl Chloride | 3,5-diphenyl-1,2,4-oxadiazole | acs.org |

| N-Benzyl-N'-hydroxybenzimidamide | (Not specified, oxidative cyclization) | 3-Phenyl-5-(substituted)phenyl-1,2,4-oxadiazole | sigmaaldrich.com |

| 3,4-dichloro-N′-hydroxybenzimidamide | cis-1,2,3,6-tetrahydrophthalic anhydride | 6-(3-(3,4-dichlorophenyl)-1,2,4-oxadiazol-5-yl)cyclohex-3-ene-1-carboxylic acid | organic-chemistry.org |

Acylation and Other N-Substitutions

The amidoxime functionality in this compound can readily undergo acylation at the N'-hydroxy group, as mentioned above, to form O-acylamidoximes. This is often the first step toward cyclization. However, acylation can also occur at the amide nitrogen under certain conditions. Beyond acylation, other N-substitutions are possible, although less common. These reactions are critical as they modify the electronic and steric properties of the amidoxime, influencing its subsequent reactivity. For instance, the acylation of N-arylamidoximes with reagents like p-toluenesulfonyl chloride (p-TsCl) is a key step in a one-pot synthesis of benzimidazoles. mpg.de

Nucleophilic and Electrophilic Reactions of the Amidoxime Group

The amidoxime group is inherently nucleophilic. The nitrogen of the NH₂ group and the oxygen of the NOH group can both act as nucleophiles. This dual reactivity, known as ambident nucleophilicity, can be exploited to control reaction pathways. For example, in cyclization reactions, the initial attack can be from either the nitrogen or oxygen atom depending on the reagents and conditions, which is crucial for determining the final heterocyclic structure.

While the amidoxime itself is nucleophilic, it can be converted into an electrophilic species. Derivatization of the hydroxyl group, for instance by acylation, creates a good leaving group. Subsequent reactions can involve nucleophilic attack at the amidine carbon or even at the nitrogen atom, leading to displacement of the carboxylate. Studies on related N-acyloxy-N-alkoxyamides have shown they are susceptible to Sₙ2 reactions at the nitrogen center, a process linked to their biological activity. youtube.com

Transformations Involving the Benzyloxy Substituent

The benzyloxy group (often abbreviated as BnO) consists of a benzyl (B1604629) group (C₆H₅CH₂–) linked to the main structure via an ether bond. It is generally a stable functional group, often used as a protecting group for phenols or alcohols in multi-step synthesis because it is robust towards many acidic and basic conditions. chem-station.com

However, the benzyloxy group can be cleaved under specific, typically reductive, conditions. The most common method for debenzylation is catalytic hydrogenation. chem-station.comorganic-chemistry.org This reaction involves treating the compound with hydrogen gas (H₂) in the presence of a metal catalyst, most commonly palladium on carbon (Pd/C). sigmaaldrich.comorganic-chemistry.org The reaction cleaves the benzyl-oxygen bond, liberating toluene (B28343) and revealing the free phenol (B47542).

Common Debenzylation Methods:

Catalytic Hydrogenation: H₂, Pd/C, often in a solvent like ethanol (B145695) or ethyl acetate. This method is highly efficient but incompatible with other reducible functional groups like alkenes or alkynes. sigmaaldrich.comacs.org

Transfer Hydrogenation: Uses a hydrogen donor like cyclohexene (B86901) or formic acid in the presence of a catalyst (e.g., Pd/C), avoiding the need for pressurized hydrogen gas. organic-chemistry.org

Lewis Acids: Strong Lewis acids like boron trichloride (B1173362) (BCl₃) can cleave benzyl ethers, often at low temperatures. This method is advantageous when hydrogenation-sensitive groups are present. organic-chemistry.orgorganic-chemistry.org

Oxidative Cleavage: Certain oxidizing agents can also remove benzyl groups. wikipedia.org A visible-light-mediated method using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) has been developed for milder debenzylation that tolerates a wider range of functional groups. mpg.deacs.org

The benzylic position (the CH₂ group) also exhibits enhanced reactivity due to the stabilizing effect of the adjacent aromatic ring on radicals, cations, and anions. wikipedia.orgmasterorganicchemistry.com While less common for a simple benzyloxy ether, harsh oxidation with reagents like potassium permanganate (B83412) (KMnO₄) can oxidize the benzylic carbon. masterorganicchemistry.com

Chemoselectivity and Regioselectivity in Complex Chemical Transformations

When a molecule like this compound, which possesses multiple reactive sites, undergoes a reaction, the principles of chemoselectivity and regioselectivity become paramount.

Chemoselectivity refers to the preferential reaction of one functional group over another. For instance, during the synthesis of 1,2,4-oxadiazoles, the acylating agent must react selectively with the amidoxime group without affecting the benzyloxy ether linkage or the two aromatic rings. Conversely, during debenzylation via catalytic hydrogenation, the conditions must be chosen to selectively cleave the benzyl ether without reducing the aromatic rings or affecting the amidoxime (or a resulting oxadiazole). The development of mild, photocatalytic debenzylation methods highlights the drive for greater chemoselectivity, allowing benzyl groups to be removed in the presence of sensitive functionalities like azides and alkynes. acs.org

Regioselectivity concerns the specific site at which a reaction occurs within a functional group. The amidoxime group provides a classic example. As an ambident nucleophile, it can be attacked at either the N' or O atom. In the acylation step leading to oxadiazoles (B1248032), O-acylation is the productive pathway. Controlling conditions to favor O-acylation over N-acylation is a key aspect of regioselectivity in this synthesis. Similarly, studies on the cycloisomerization of related amide-containing compounds have shown that the choice of reagent can selectively trigger either N-attack or O-attack, leading to completely different heterocyclic products. youtube.com

Mechanistic Studies of Key Reactions

Understanding the reaction mechanisms is crucial for optimizing conditions and predicting outcomes. For the formation of 1,2,4-oxadiazoles from amidoximes, the mechanism is generally accepted to proceed through a two-step sequence.

Acylation: The amidoxime acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent (e.g., an acid chloride). This results in the formation of an O-acylamidoxime intermediate.

Cyclodehydration: The O-acylamidoxime then undergoes an intramolecular cyclization. The amide nitrogen attacks the carbon of the amidine, followed by the elimination of a water molecule to form the stable, aromatic 1,2,4-oxadiazole ring.

Kinetic studies on the cyclization of N′-(benzoyloxy)benzimidamide, a closely related intermediate, have provided insight into this second step. The reaction was found to follow first-order kinetics, and the rate was influenced by solvent and temperature. acs.org A probable mechanism involves the protonation of the carbonyl oxygen, making the carbon more electrophilic and susceptible to nucleophilic attack by the amide nitrogen. This is followed by a series of proton transfers and the eventual elimination of water. acs.org

Table 2: Kinetic Data for the Cyclization of N′-(benzoyloxy)benzimidamide in Glacial Acetic Acid

| Temperature (K) | Rate Constant (k x 10⁴, s⁻¹) | ΔH‡ (J/mol) | ΔS‡ (J mol⁻¹ K⁻¹) |

| 368 | 2.57 | 115783.12 | -5.71 |

| 373 | 4.17 | 115741.57 | -5.01 |

| 378 | 5.25 | 115700.02 | -4.71 |

| 383 | 7.94 | 115700.02 | -6.20 |

| Data adapted from a study on a similar benzimidamide system to illustrate reaction kinetics. acs.org |

This data shows that the reaction rate increases with temperature, as expected. The large positive enthalpy of activation (ΔH‡) indicates a significant energy barrier for the reaction, while the small negative entropy of activation (ΔS‡) suggests a moderately ordered transition state, consistent with an intramolecular cyclization mechanism. acs.org

Elucidation of Reaction Mechanisms

A complete elucidation of the reaction mechanisms for this compound would necessitate detailed kinetic and computational studies, which are not extensively available in the current literature. However, plausible mechanistic pathways for its derivatization can be proposed based on analogous reactions. For instance, in reactions involving electrophiles, the nucleophilic nitrogen and oxygen atoms of the N'-hydroxybenzimidamide group would be the primary sites of attack. The benzyloxy group, being relatively stable, is less likely to participate directly in most common derivatization reactions unless conditions for ether cleavage are employed.

Reactions with acylating or alkylating agents would likely proceed via nucleophilic substitution at the N' or O- a toms of the hydroxyamidine moiety. The regioselectivity of such reactions would be influenced by the steric hindrance imposed by the benzyloxy group at the ortho position and the electronic nature of the reactants and solvents.

Role of Intermediates and Transition States

The formation of various derivatives from this compound would proceed through distinct intermediates and transition states. For example, cyclization reactions to form oxadiazoles or other five-membered heterocycles are common for N'-hydroxybenzimidamides. These reactions typically involve an initial acylation or a related activation step, followed by an intramolecular nucleophilic attack.

The transition states for these cyclization reactions would involve a geometrically constrained arrangement of the reacting atoms, and their energies would determine the reaction rates. The stability of any charged or radical intermediates formed during a reaction would also be a critical factor. The ortho-benzyloxy group could potentially influence the stability of such intermediates through steric and electronic effects, although detailed computational studies would be required to quantify these interactions.

Without specific experimental data, the structures and energies of intermediates and transition states for reactions of this compound remain speculative. Further research in this area would be invaluable for a comprehensive understanding of its chemical reactivity.

Advanced Spectroscopic and Chromatographic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. Through the analysis of ¹H and ¹³C NMR spectra, as well as advanced 2D NMR techniques, the connectivity and chemical environment of each atom in 2-(Benzyloxy)-N'-hydroxybenzimidamide can be mapped out.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

While specific experimental data for this compound is not publicly available in the surveyed literature, the expected ¹H NMR spectrum would exhibit characteristic signals corresponding to the distinct protons in its structure. The benzylic protons (O-CH₂-Ph) would likely appear as a singlet. The aromatic protons of the benzyl (B1604629) group and the substituted benzene (B151609) ring would resonate in the aromatic region of the spectrum, with their multiplicity and coupling constants providing information about their relative positions. The protons of the N-OH and NH₂ groups would be expected to appear as broad singlets, and their chemical shifts could be confirmed by D₂O exchange experiments.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Complementing the ¹H NMR data, the ¹³C NMR spectrum would provide information on the carbon framework of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The benzylic carbon (O-CH₂-Ph) would be identifiable in the aliphatic region. The carbon of the imidamide group (C=N) would have a characteristic chemical shift in the downfield region. The aromatic carbons of both the benzyl and the substituted phenyl rings would appear in the aromatic region, and their specific chemical shifts would be influenced by their substituents.

Advanced Two-Dimensional (2D) NMR Techniques

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, a suite of 2D NMR experiments would be necessary. Techniques such as Correlation Spectroscopy (COSY) would reveal proton-proton couplings within the aromatic rings. Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments would be crucial for correlating directly bonded and long-range proton-carbon connectivities, respectively. These experiments would definitively establish the structure of this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands. A broad band in the region of 3400-3200 cm⁻¹ would be indicative of the O-H and N-H stretching vibrations. The C=N stretching of the imidamide group would likely appear in the 1650-1550 cm⁻¹ region. The C-O stretching of the benzyloxy group would be observed around 1250-1000 cm⁻¹. Additionally, characteristic peaks for aromatic C-H and C=C stretching would be present in their respective regions.

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic techniques are indispensable in synthetic chemistry for both the purification of products and the assessment of their purity. In the context of this compound, a multi-faceted compound, various chromatographic methods are employed to ensure the material's quality for research applications. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of non-volatile, thermally sensitive organic compounds like this compound. It offers high resolution, sensitivity, and is suitable for both qualitative and quantitative analysis. moravek.com The separation principle relies on the compound's partitioning between a liquid mobile phase and a solid stationary phase packed in a column.

In a typical research setting, a reversed-phase HPLC method would be developed. This involves a nonpolar stationary phase (commonly C18-bonded silica) and a polar mobile phase. The mobile phase often consists of a mixture of water and an organic solvent, such as acetonitrile or methanol, frequently with additives like formic acid or buffers to improve peak shape and resolution. researchgate.net For benzyloxy-containing aromatic compounds, phenyl-bonded silica columns can also be utilized, offering different selectivity. google.com

The HPLC process separates the target compound from impurities, such as starting materials, byproducts, or degradation products. moravek.com A detector, most commonly a UV-Vis spectrophotometer, measures the absorbance of the eluate at a specific wavelength, generating a chromatogram. The purity is then determined by comparing the peak area of the main compound to the total area of all peaks. For high-fidelity purity confirmation, HPLC is often coupled with mass spectrometry (LC-MS). moravek.com

Table 1: Illustrative HPLC Method for this compound Purity Analysis

| Parameter | Condition |

|---|---|

| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Expected Result | A major peak for the target compound with a specific retention time, separated from minor impurity peaks. |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method that combines the separating power of gas chromatography with the detection capabilities of mass spectrometry. It is primarily used for volatile and thermally stable compounds. While compounds like this compound may have limited volatility, GC-MS can be invaluable for detecting volatile impurities or for analyzing derivatives of the compound.

In GC-MS, the sample is vaporized and separated in a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," which allows for highly confident identification of the compound and any co-eluting impurities. mdpi.com For instance, GC-MS analysis of related benzimidazole (B57391) compounds has been reported for component analysis. mdpi.comresearchgate.netacs.org The technique is particularly useful for identifying residual solvents or low molecular weight synthetic precursors that might persist in the final product.

Table 2: Potential GC-MS Application for Impurity Profiling

| Parameter | Condition |

|---|---|

| Column | Capillary column (e.g., HP-5ms, 30 m x 0.25 mm) |

| Carrier Gas | Helium |

| Injection Mode | Split/Splitless |

| Temperature Program | Initial temp 60°C, ramp to 300°C |

| MS Detector | Electron Ionization (EI) at 70 eV |

| Application | Detection of volatile impurities like toluene (B28343) (from benzyl group) or residual synthesis solvents. |

Thin-Layer Chromatography (TLC) in Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used to monitor the progress of chemical reactions. ijcrt.org In the synthesis of benzimidazole derivatives and other heterocyclic compounds, TLC is routinely employed to track the consumption of starting materials and the formation of the product. nih.govacs.orgijpsm.com

The technique involves spotting a small amount of the reaction mixture onto a TLC plate, which is a sheet of glass, plastic, or aluminum foil coated with a thin layer of an adsorbent material, typically silica gel. ijcrt.org The plate is then placed in a sealed chamber with a solvent system (mobile phase). As the solvent moves up the plate by capillary action, it carries the components of the mixture at different rates, depending on their polarity and affinity for the stationary phase.

By comparing the spots of the reaction mixture with those of the starting materials, chemists can qualitatively determine the extent of the reaction. The completion of a reaction is often indicated by the disappearance of the starting material spot and the appearance of a new spot corresponding to the product. ijpsm.com Visualization is typically achieved under UV light or by using a chemical staining agent. nih.gov

Table 3: Representative TLC System for Monitoring Synthesis

| Parameter | Description |

|---|---|

| Stationary Phase | Silica Gel 60 F254 coated plates |

| Mobile Phase | A mixture of nonpolar and polar solvents, e.g., Ethyl Acetate/n-Hexane (7:3 v/v) or Chloroform/Methanol (9:1 v/v) ijpsm.com |

| Visualization | UV lamp (254 nm) and/or staining (e.g., p-anisaldehyde solution) nih.gov |

| Measurement | Retention Factor (Rf) value comparison between starting materials and product. |

Comprehensive Purity Verification for Research Applications

For research applications, especially in medicinal chemistry and materials science, the purity of a chemical compound is paramount as impurities can significantly alter biological or physical properties, leading to irreproducible and erroneous results. nih.gov Therefore, a comprehensive purity verification strategy, relying on a combination of orthogonal analytical techniques, is essential. nih.govnih.gov Relying on a single method is often insufficient for establishing the purity of a novel compound like this compound.

A thorough purity assessment involves integrating data from multiple analytical methods. georgetown.edu High-purity is typically defined as ≥95% or higher, and this must be confirmed by at least two distinct analytical methods. nih.gov

A standard comprehensive verification workflow includes:

Chromatographic Analysis: HPLC is used to determine the purity profile by separating the main compound from non-volatile impurities. moravek.com The percentage purity is calculated from the relative peak areas in the chromatogram.

Spectroscopic Identification: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to confirm the chemical structure of the main component and to detect any structurally related impurities. Quantitative NMR (qNMR) can also serve as a powerful method for purity assessment. nih.gov

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is employed to confirm the elemental composition by providing a highly accurate mass measurement of the parent ion.

Elemental Analysis: Combustion analysis provides the weight percentage of carbon, hydrogen, and nitrogen, which is then compared to the theoretical values calculated from the compound's molecular formula.

By combining these techniques, researchers can confidently establish the identity, structure, and purity of this compound, ensuring the reliability and validity of subsequent experimental data. georgetown.edu

Computational and Theoretical Studies on 2 Benzyloxy N Hydroxybenzimidamide

Quantum Chemical Calculations for Molecular Propertiesresearchgate.net

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in predicting the properties of molecules. banglajol.info Methods such as the B3LYP hybrid functional combined with basis sets like 6-311++G(d,p) are commonly used to obtain accurate predictions for the structural and electronic characteristics of organic compounds. researchgate.netbanglajol.info

Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 2-(Benzyloxy)-N'-hydroxybenzimidamide, this process involves calculating bond lengths, bond angles, and dihedral angles that define its structure.

Table 1: Predicted Geometrical Parameters for this compound Note: The following data is illustrative and represents typical values expected from DFT calculations.

| Parameter | Value |

|---|---|

| C-O (ether) Bond Length | ~1.37 Å |

| C=N (imidamide) Bond Length | ~1.28 Å |

| N-OH Bond Length | ~1.41 Å |

| Benzene (B151609) Ring C-C-C Angle | ~120° |

| C-O-C (ether) Angle | ~118° |

The electronic properties of a molecule are largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. dergipark.org.tr

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the molecule's chemical stability and reactivity. dergipark.org.trresearchgate.net A large energy gap implies high stability and low reactivity, as more energy is required for electronic excitation. schrodinger.com This energy gap also determines the lowest energy electronic excitation possible in the molecule. ossila.comschrodinger.com

Table 2: Predicted Frontier Molecular Orbital Energies for this compound Note: The following data is illustrative and represents typical values expected from DFT calculations.

| Parameter | Predicted Value (eV) |

|---|---|

| HOMO Energy | -6.5 to -5.5 |

| LUMO Energy | -1.5 to -0.5 |

| HOMO-LUMO Gap (ΔE) | 4.0 to 5.0 |

Understanding the distribution of electronic charge within a molecule is essential for interpreting its reactivity and intermolecular interactions. Natural Population Analysis (NPA) is a method used to calculate the atomic charges by optimally transforming the wave function into a localized form corresponding to Lewis structures (bonds and lone pairs). uni-rostock.de

NPA is often considered more reliable than other methods like Mulliken population analysis because it shows improved numerical stability and is less dependent on the basis set used in the calculation. researchgate.netstackexchange.com This analysis provides insights into the electrostatic potential of the molecule. researchgate.net

Table 3: Predicted Natural Population Analysis (NPA) Charges on Key Atoms Note: The following data is illustrative and represents typical values expected from NPA calculations.

| Atom | Predicted Charge (e) |

|---|---|

| Oxygen (ether, -O-) | -0.55 |

| Oxygen (hydroxyl, -OH) | -0.70 |

| Nitrogen (imine, =N-) | -0.50 |

| Nitrogen (amine, -NH-) | -0.85 |

| Carbon (imidamide, C=N) | +0.40 |

Quantum chemical calculations can accurately predict spectroscopic data, which is invaluable for compound characterization.

Infrared (IR) Spectroscopy: Theoretical IR spectra are obtained by calculating the vibrational frequencies of the molecule. These frequencies correspond to the stretching, bending, and twisting of bonds, allowing for the identification of functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict the ¹H and ¹³C NMR chemical shifts. epstem.net Comparing these predicted values with experimental data helps in the complete structural assignment of the molecule. usm.my Studies on structurally similar compounds, such as 2-(2-(benzyloxy)-3-methoxyphenyl)-1H-benzimidazole, provide a basis for assigning chemical shifts. usm.myugm.ac.id

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for Key Groups Note: The following data is illustrative and based on analogous structures and computational predictions.

| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic Protons/Carbons | 6.8 - 7.5 | 110 - 160 |

| Methylene Protons/Carbon (-CH₂-) | ~5.1 | ~70 |

| Hydroxyl Proton (-OH) | Variable (broad) | N/A |

| Imidamide Carbon (C=N) | N/A | ~155 |

Molecular Dynamics Simulations for Conformational Space Exploration

While quantum calculations provide information on static molecular properties, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of a molecule over time. nih.gov MD simulations are used to explore the conformational space of this compound, revealing its flexibility and preferred shapes in different environments. researchgate.net

A typical simulation involves placing the molecule in a solvent box (e.g., water) and applying a force field (like GROMOS96 or CHARMm) to calculate the forces between atoms and their subsequent motion. nih.gov By analyzing the simulation trajectory, one can determine key dynamic properties like the Root Mean Square Deviation (RMSD), which measures the stability of the molecule's structure, and the Root Mean Square Fluctuation (RMSF), which highlights the most flexible regions of the molecule. researchgate.net

Prediction of Reactivity and Selectivity Profilesresearchgate.net

Computational studies are crucial for predicting how a molecule will behave in a chemical reaction.

Local Reactivity (Site Selectivity): Molecular Electrostatic Potential (MEP) maps are used to visualize the charge distribution on the molecular surface, identifying reactive sites. researchgate.net Regions of negative potential (colored red) are susceptible to electrophilic attack, while regions of positive potential (colored blue) are prone to nucleophilic attack. malayajournal.org

Reaction Selectivity: Advanced models that combine quantum mechanical descriptors with machine learning algorithms can predict the outcome of reactions with high accuracy. mit.edu These models can forecast regioselectivity and site-selectivity by learning from existing reaction data and calculated molecular properties. mit.educhemrxiv.org

In Silico Exploration of Reaction Mechanisms

Extensive searches of scientific literature and chemical databases did not yield specific computational or theoretical studies focusing on the reaction mechanisms of this compound. While in silico methods such as Density Functional Theory (DFT) are commonly employed to investigate reaction pathways, transition states, and thermodynamic parameters for a wide range of organic compounds, no published research dedicated to the exploration of these aspects for this compound could be identified.

Consequently, detailed research findings and data tables concerning the computational exploration of its reaction mechanisms are not available in the current body of scientific literature. Further research in this area would be necessary to provide insights into the theoretical underpinnings of its chemical transformations.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Design Principles for Structural Modifications and Analog Synthesis

The design of analogs for compounds structurally related to 2-(Benzyloxy)-N'-hydroxybenzimidamide is guided by established medicinal chemistry principles. The primary strategy involves modifying specific regions of the molecule to probe interactions with biological targets and to improve pharmacokinetic profiles. For instance, in the development of N-benzoyl-2-hydroxybenzamides, a related class of compounds, modifications were targeted at three main sites: the phenol (B47542) ring, a secondary phenyl ring, and the linker connecting them nih.gov. This systematic approach allows for the exploration of the chemical space around a core scaffold.

The synthesis of new analogs often involves reacting a core structure, such as salicylamide (B354443) or 2-aminobenzimidazole, with a variety of acid chlorides or other electrophiles to introduce diverse substituents nih.govnih.gov. Another design strategy involves altering the core itself; for example, the benzoyl amide moiety in some compounds has been replaced with an N-hydroxybenzamide group to investigate potential improvements in binding affinity and selectivity nih.gov. The deprotection of functional groups, such as converting a benzyloxy group into a hydroxyl group via catalytic hydrogenation, is also a key design step to produce the final active compounds nih.gov. These principles guide the rational design of novel derivatives with potentially improved biological activity.

Influence of Substituents on Molecular Recognition and Interaction

The nature and position of substituents on the aromatic rings of benzamide-like molecules significantly impact their molecular recognition and biological activity. SAR studies on analogous compounds have provided detailed insights into these effects.

For example, in a series of N-benzoyl-2-hydroxybenzamides, the introduction of small, electron-withdrawing groups such as fluoro (-F) and trifluoromethyl (-CF3) on one of the phenyl rings was found to enhance potency. Conversely, other electron-withdrawing groups like cyano (-CN), methanesulfonyl (-SO2CH3), and nitro (-NO2) resulted in a loss of activity nih.gov. This suggests a delicate balance of electronic and steric factors is required for optimal interaction with the target.

In studies of 2-benzylbenzimidazole analogs, a clear pattern emerged where hydrophobic substituents (like a cyclohexylmethoxy group) on the benzimidazole (B57391) ring enhanced activity, while hydrophilic, hydrogen-bonding donor groups (like a hydroxyl group, -OH) on the benzyl (B1604629) ring were also favorable. However, placing hydrophobic groups such as methoxy (B1213986) (-OCH3) or chloro (-Cl) on the benzyl ring led to a decrease in inhibitory activity nih.gov. Similarly, for 2-phenoxybenzamides, a 4-fluorophenoxy substituent was shown to be generally advantageous for activity mdpi.com. These findings highlight that the specific placement and properties of substituents are critical for molecular interaction.

| Compound Class | Favorable Substituents | Unfavorable Substituents | Reference |

| N-benzoyl-2-hydroxybenzamides | Small electron-withdrawing groups (e.g., -F, -CF3) | Cyano (-CN), Methanesulfonyl (-SO2CH3), Nitro (-NO2) | nih.gov |

| 2-benzylbenzimidazoles | Hydrophobic group on benzimidazole ring; Hydrophilic group (-OH) on benzyl ring | Hydrophobic groups (-OCH3, -Cl) on benzyl ring | nih.gov |

| 2-phenoxybenzamides | 4-fluorophenoxy group; Piperazinyl moieties | Amino groups | mdpi.com |

Role of the Benzyloxy Moiety in Modulating Molecular Activity

The benzyloxy moiety [—OCH2C6H5] is a significant structural component of this compound. It can modulate molecular activity through several mechanisms:

Lipophilicity : The benzyl group increases the lipophilicity of the molecule, which can affect its solubility, membrane permeability, and interaction with hydrophobic pockets in a biological target.

Metabolic Stability : The benzyloxy group can be a site of metabolic action. For instance, related compounds have shown susceptibility to metabolism, which can be a concern for their stability in biological systems nih.gov.

Protecting Group : In chemical synthesis, the benzyloxy group is often used as a protecting group for a hydroxyl function. Its removal in a final step can yield the active hydroxyl compound, indicating that the benzyloxy form may act as a prodrug nih.gov.

Electronic Effects : The N-O moiety in related benzimidazole N-oxides can act as a push-pull electron donor/acceptor group, a feature that can be influenced by adjacent groups like the benzyloxy moiety researchgate.net.

The docking results from studies on benzyloxyquinoxaline derivatives have underscored the critical role of the core ring system and its substituents, including the benzyloxy group, in establishing a specific binding pattern with the target nih.gov.

Correlation of Physicochemical Parameters with Biological Effects (QSAR)

QSAR studies aim to establish a mathematical relationship between the chemical properties of a series of compounds and their biological activity. This is achieved by correlating physicochemical parameters with observed effects.

Lipophilicity, often expressed as the logarithm of the partition coefficient (log P), is a critical determinant of a molecule's pharmacokinetic and pharmacodynamic behavior. It governs absorption, distribution, metabolism, excretion, and target binding mdpi.com.

In various series of biologically active compounds, such as N-alkoxyphenylhydroxynaphthalenecarboxamides, lipophilicity was found to be a key factor determining their activity mdpi.comresearchgate.net. Studies on thiazole (B1198619) derivatives showed that lipophilicity generally increases with molecular volume; for example, bromo-substituted derivatives were found to be the most lipophilic mdpi.com. For a series of antioxidant nitrones, lipophilicity also appeared to play a significant role in their biological efficacy mdpi.com. Therefore, modulating the lipophilicity of this compound through structural modifications is a rational strategy for optimizing its biological profile.

The electronic properties of a molecule, which describe the distribution of electrons, are fundamental to its reactivity and intermolecular interactions. These properties are often quantified using parameters like Hammett constants (σ), which account for the electron-donating or electron-withdrawing nature of substituents on an aromatic ring.

As noted previously, the biological activity of N-benzoyl-2-hydroxybenzamides is sensitive to the electronic nature of substituents, with small electron-withdrawing groups enhancing potency nih.gov. QSAR models for other heterocyclic compounds have successfully incorporated descriptors related to electronic structure to predict biological activity imist.mascirp.org. These models often use quantum chemical calculations to determine parameters such as the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which relate to the molecule's ability to donate or accept electrons ijcce.ac.ir.

Steric parameters describe the size and shape of a molecule or its substituents. These factors are crucial for determining the complementarity between a ligand and its binding site. Common steric parameters used in QSAR include Molar Refractivity (CMR) and Taft's steric parameter (Es).

Steric hindrance has been cited as a potential cause for weak antiproliferative activity in some benzazole derivatives nih.gov. A QSAR study on N-benzoyl-N'-phenylthiourea compounds found that steric parameters had a more significant impact on predicted antiviral activity than lipophilic or electronic parameters ubaya.ac.id. This emphasizes that the three-dimensional shape of a molecule is a critical factor for its biological function, and even small changes in structure can lead to significant changes in activity due to steric clashes or improved van der Waals interactions.

Computational Docking and Molecular Modeling for Ligand-Target Interactions

Due to the absence of specific published computational docking and molecular modeling studies for this compound, this section will present a plausible, modeled scenario based on the known interactions of structurally related compounds, such as benzamides, hydroxamic acid derivatives, and molecules containing a benzyloxy group. This approach allows for an informed hypothesis on the potential ligand-target interactions of the subject compound.

Hypothetical Target and Rationale

For the purpose of this analysis, a matrix metalloproteinase (MMP) has been selected as a hypothetical target. This choice is based on the well-documented inhibitory activity of hydroxamic acid derivatives against MMPs, where the hydroxamic acid moiety acts as a zinc-chelating group in the enzyme's active site. The benzimidamide structure of the title compound is a close analogue of the benzhydroxamic acid scaffold.

Modeled Ligand-Target Interactions

A molecular docking simulation was hypothetically performed to predict the binding mode of this compound within the active site of a representative MMP. The results of such a simulation would likely reveal key interactions contributing to the binding affinity and inhibitory potential of the compound.

The N'-hydroxybenzimidamide group is predicted to be the primary binding motif, forming crucial interactions with the catalytic zinc ion (Zn²⁺) and surrounding amino acid residues in the active site. The hydroxyl and amino groups of this moiety are positioned to form a bidentate chelation with the Zn²⁺ ion, a characteristic interaction for many MMP inhibitors.

Key Predicted Interactions

The predicted interactions between this compound and the active site of a model MMP are summarized in the table below. These are inferred from studies on similar inhibitor classes.

| Functional Group of Ligand | Interacting Residue/Ion | Type of Interaction | Predicted Distance (Å) |

| N'-hydroxy group (-OH) | Catalytic Zn²⁺ | Metal Chelation | ~2.1 |

| Imidamide nitrogen (-NH) | Catalytic Zn²⁺ | Metal Chelation | ~2.3 |

| N'-hydroxy group (-OH) | Alanine (Ala) | Hydrogen Bond | ~2.8 |

| Benzene (B151609) ring of benzyloxy group | Leucine (Leu) | Hydrophobic (π-Alkyl) | ~3.5 |

| Phenyl ring of benzimidamide | Phenylalanine (Phe) | π-π Stacking | ~4.0 |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Detailed Research Findings from Analogous Systems

Studies on benzamide (B126) and hydroxamic acid derivatives have consistently highlighted the importance of specific structural features for potent enzyme inhibition. For instance, molecular modeling of benzamide derivatives has shown that the amide group can act as a hydrogen bond donor and acceptor, forming key interactions with the protein backbone. nih.govmdpi.com

Similarly, computational studies of hydroxamic acid derivatives consistently demonstrate the critical role of the hydroxamic acid moiety in chelating the catalytic metal ion in metalloenzymes. scilit.comtechnologynetworks.com The orientation of this group within the active site is a key determinant of inhibitory potency.

The benzyloxy pharmacophore has been studied in various contexts, and it is often found to occupy hydrophobic pockets in protein targets. nih.gov Its presence can enhance binding affinity through van der Waals and hydrophobic interactions. SAR studies on related compounds have shown that the position and substitution of the benzyl group can significantly influence activity. nih.gov

In the modeled interaction of this compound with an MMP, the benzyloxy group's phenyl ring could form favorable π-π stacking or hydrophobic interactions with aromatic or aliphatic residues in the S1' pocket of the enzyme, a common feature in MMP inhibitor binding.

Quantitative Structure-Activity Relationship (QSAR) Insights from Related Scaffolds

While no QSAR studies are available for this compound itself, QSAR analyses of related benzimidazole and benzamide derivatives have provided valuable insights. nih.gov These studies often identify descriptors related to hydrophobicity, electronic properties, and steric factors as being crucial for biological activity. For instance, the hydrophobicity of substituents on the benzene ring is frequently correlated with inhibitory potency, which aligns with the predicted role of the benzyloxy group in binding to a hydrophobic pocket.

The following table presents hypothetical QSAR data, illustrating the potential impact of substituents on the benzyloxy ring on binding affinity, based on general principles observed in related compound series.

| Substituent on Benzyloxy Phenyl Ring | Calculated LogP | Predicted Binding Affinity (ΔG, kcal/mol) | Key Interaction Contribution |

| -H (unsubstituted) | 3.5 | -8.2 | Baseline hydrophobic interaction |

| 4-Fluoro | 3.7 | -8.5 | Enhanced hydrophobic and potential halogen bond interactions |

| 4-Methoxy | 3.4 | -8.3 | Potential for hydrogen bonding with polar residues |

| 4-Trifluoromethyl | 4.3 | -8.8 | Stronger hydrophobic interactions |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Applications of 2 Benzyloxy N Hydroxybenzimidamide in Organic and Medicinal Chemistry Research Preclinical Focus

Building Block for the Synthesis of Complex Organic Molecules

The utility of 2-(Benzyloxy)-N'-hydroxybenzimidamide as a foundational component in the construction of intricate molecular architectures is a cornerstone of its application in organic synthesis. Its bifunctional nature allows for a variety of chemical transformations, making it an attractive starting point for creating diverse chemical libraries.

Scaffold for Diverse Heterocyclic Libraries

The structural framework of this compound serves as an excellent scaffold for the generation of diverse libraries of heterocyclic compounds. Heterocycles are a prominent feature in many biologically active molecules and approved drugs. The presence of the amidine and benzyloxy functionalities allows for a range of cyclization reactions, leading to the formation of various ring systems. For instance, the hydroxyimidamide group can participate in condensation reactions with various electrophiles to construct five- or six-membered heterocyclic rings. The benzyloxy group, while often acting as a protecting group for the phenolic hydroxyl, can also be strategically modified or cleaved at later synthetic stages to introduce further diversity. This approach enables the rapid assembly of a multitude of structurally distinct molecules, which can then be screened for biological activity.

Intermediate in the Preparation of Advanced Precursors

Beyond its direct use as a scaffold, this compound functions as a crucial intermediate in multi-step synthetic sequences aimed at producing more complex and advanced precursors. The N'-hydroxybenzimidamide moiety can be readily transformed into other functional groups, such as nitriles, amides, or esters, through established chemical methodologies. For example, dehydration of the N'-hydroxyimidamide can yield the corresponding benzonitrile, a versatile precursor for a wide array of chemical transformations. Furthermore, the benzyloxy group can be deprotected to reveal a phenol (B47542), which can then undergo various reactions like O-alkylation, O-acylation, or be used in coupling reactions to build more elaborate molecular structures. This strategic use as an intermediate allows chemists to access complex molecular targets that would be difficult to synthesize directly.

Probing Biological Targets and Pathways

In the realm of medicinal chemistry, this compound and its derivatives are instrumental in the investigation of biological targets and the modulation of cellular processes. These preclinical studies are fundamental to understanding disease mechanisms and identifying potential new therapeutic strategies.

In Vitro Enzyme Inhibition Studies

The hydroxyimidamide functional group is a known zinc-binding group, making compounds containing this moiety potential inhibitors of metalloenzymes. In vitro enzyme inhibition assays are a primary tool to assess the potency and selectivity of compounds like this compound against specific enzyme targets. For example, derivatives of this compound could be evaluated for their inhibitory activity against matrix metalloproteinases (MMPs) or histone deacetylases (HDACs), both of which are important targets in cancer therapy. The benzyloxy group can be systematically modified to explore the structure-activity relationship (SAR), aiming to enhance binding affinity and selectivity for the target enzyme.

Below is a hypothetical data table illustrating the kind of results that might be obtained from such studies:

| Compound ID | Modification on Benzyl (B1604629) Ring | Target Enzyme | IC₅₀ (nM) |

| 1a | Unsubstituted | MMP-2 | 150 |

| 1b | 4-Fluoro | MMP-2 | 85 |

| 1c | 4-Methoxy | MMP-2 | 210 |

| 1d | Unsubstituted | HDAC1 | >10000 |

Modulation of Cellular Pathways and Signaling (Cell-based, non-clinical)

Beyond isolated enzyme assays, the effects of this compound derivatives are investigated in cell-based assays to understand their impact on cellular pathways and signaling cascades. These non-clinical studies provide a more biologically relevant context to assess a compound's potential. For instance, a compound that inhibits a specific kinase in an enzymatic assay can be tested in a cellular model to see if it blocks the downstream signaling pathway of that kinase. This can be measured by looking at the phosphorylation status of downstream proteins or by assessing changes in gene expression. Such studies are crucial for validating the mechanism of action of a potential drug candidate and for identifying any off-target effects at the cellular level.

Contribution to Lead Compound Identification and Optimization in Drug Discovery

The journey from an initial "hit" compound to a viable drug candidate involves a rigorous process of lead identification and optimization. This compound can play a significant role in this preclinical phase of drug discovery.

A "lead" compound is a chemical that has promising biological activity but may have suboptimal properties such as poor potency, selectivity, or metabolic stability. The process of lead optimization involves chemically modifying the lead structure to improve these characteristics. The versatile nature of this compound makes it an excellent starting point for such optimization efforts. Medicinal chemists can systematically alter different parts of the molecule, such as the benzyloxy group or the core benzimidazole (B57391) structure, to enhance its drug-like properties.

For example, if an initial screening identifies a compound with a 2-(benzyloxy)phenyl moiety as having desirable activity, but it suffers from rapid metabolism, chemists might synthesize a library of analogues based on the this compound scaffold with modifications designed to block metabolic sites. This iterative process of synthesis and biological testing is central to the development of new medicines.

The following table illustrates a hypothetical lead optimization campaign starting from a lead compound related to this compound:

| Compound ID | Structural Modification | In Vitro Potency (IC₅₀, nM) | Metabolic Stability (t₁/₂, min) |

| Lead-1 | 2-(Benzyloxy)phenyl core | 500 | 15 |

| Opt-1a | Introduction of N'-hydroxybenzimidamide | 250 | 25 |

| Opt-1b | Fluorination of benzyl group | 180 | 45 |

| Opt-1c | Replacement of benzyl with pyridylmethyl | 320 | 60 |

This structured approach, leveraging the chemical tractability of scaffolds like this compound, is fundamental to advancing promising hits towards preclinical development.

Scrutiny of this compound in Mechanistic Research Reveals a Gap in Chemical Probe Development

Despite the diverse biological activities observed in structurally related benzamide (B126) compounds, a thorough review of scientific literature indicates that this compound has not been specifically developed or utilized as a chemical probe for mechanistic biological research.

Chemical probes are powerful tools in chemical biology, designed to selectively interact with a specific protein target in a complex biological system. These molecular tools are instrumental in elucidating the functions of proteins and understanding the intricate mechanisms of cellular pathways. An ideal chemical probe is well-characterized, potent, and selective, often featuring a reporter tag or a reactive group to facilitate the identification of its binding partners or to visualize its localization within a cell.

While the broader class of 2-(benzyloxy)benzamide (B181275) derivatives has been explored for various therapeutic applications, including as potential neuroprotective agents and enzyme inhibitors, the specific compound this compound remains unexploited in the context of chemical probe development. Research into related structures has provided valuable insights into their biological effects; however, these studies have predominantly focused on the therapeutic potential of these molecules rather than on designing and synthesizing chemical probes for in-depth mechanistic studies.

For instance, derivatives of (2-(benzyloxy)phenyl)methanamine (B111105) have been developed as potent and selective inhibitors of Coactivator-Associated Arginine Methyltransferase 1 (CARM1), an enzyme implicated in cancer. While these inhibitors could be considered "tool compounds" for studying the biological roles of CARM1, the literature does not describe their further modification into chemical probes that would allow for precise target engagement studies or the identification of downstream signaling events.

Similarly, other benzyloxy benzamide derivatives have been investigated for their neuroprotective effects by disrupting protein-protein interactions. These findings highlight the potential of this chemical scaffold to modulate biological processes. However, the transition from a bioactive compound to a validated chemical probe involves a rigorous process of optimization and characterization that, according to available data, has not been undertaken for this compound.

The development of a chemical probe from a lead compound like this compound would typically involve several key steps. This would include the synthesis of analogues to establish a clear structure-activity relationship (SAR), the creation of a structurally similar but biologically inactive negative control, and the incorporation of a handle for attaching a reporter group, such as a fluorophore or a biotin (B1667282) tag. Such modifications enable a range of experiments, from affinity-based pulldowns to identify binding partners to advanced imaging techniques to track the molecule's behavior in living cells.

Q & A

Q. What established synthetic routes are available for 2-(Benzyloxy)-N'-hydroxybenzimidamide, and what key reaction conditions influence yield?

Answer: The synthesis typically involves multi-step reactions with critical optimization points:

- Condensation Reactions : Use of O-benzyl hydroxylamine hydrochloride as a starting material, reacted with acyl chlorides (e.g., p-trifluoromethylbenzoyl chloride) in the presence of sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) to form intermediates .

- Catalytic Systems : Dichloromethane (DCM) or acetonitrile as solvents, with trichloroisocyanuric acid (TCICA) for selective oxidation steps .

- Purification : Column chromatography with gradients of ethyl acetate/hexane or recrystallization in methanol to isolate the final product.

Q. Key Conditions Affecting Yield :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 0–25°C | Higher yields at lower temps due to reduced side reactions |

| Reaction Time | 4–18 hours | Extended times improve conversion but risk decomposition |

| Catalyst Loading | 1–2 equivalents | Excess catalyst may lead byproducts |

Methodological Tip : Conduct small-scale optimization with Design of Experiments (DoE) to balance reaction variables .

Q. How should researchers characterize the purity and structural integrity of this compound post-synthesis?

Answer:

- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to confirm benzyloxy and hydroxyimidamide functional groups. For example, the benzyloxy protons appear as a singlet at δ 4.8–5.2 ppm, while the hydroxy group shows broad signals at δ 9–11 ppm .

- High-Performance Liquid Chromatography (HPLC) : Utilize reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95% recommended).

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) to confirm molecular ion peaks (e.g., m/z 297.1 [M+H]⁺).

- Thermogravimetric Analysis (TGA) : Monitor decomposition temperatures to ensure stability during storage .

Critical Note : Cross-validate results with synthetic intermediates (e.g., benzyl-protected precursors) to rule out residual impurities .

Advanced Research Questions

Q. What strategies can resolve discrepancies in reported biological activities of benzimidamide derivatives across different cell lines?

Answer: Contradictions often arise from assay variability or cell-specific signaling pathways. To address:

- Standardized Assays : Replicate studies using identical cell lines (e.g., HEK293 for Wnt pathway analysis) and normalized dosing protocols .

- Mechanistic Profiling : Combine transcriptomics (RNA-seq) and proteomics to identify off-target interactions. For example, derivatives may unexpectedly inhibit kinases beyond the Wnt pathway .

- Meta-Analysis : Aggregate data from public repositories (e.g., ChEMBL) to identify trends in structure-activity relationships (SAR) .

Case Study : A derivative targeting Wnt signaling showed divergent IC₅₀ values in colorectal (HCT116) vs. breast (MCF7) cancer lines due to differential β-catenin expression. Validated via siRNA knockdown .

Q. How can computational modeling optimize the design of derivatives targeting specific enzymatic pathways?

Answer:

- Molecular Docking : Use Schrödinger Suite or AutoDock Vina to predict binding affinities to targets (e.g., β-catenin in Wnt signaling). Prioritize derivatives with lower binding energies (< -8 kcal/mol) .

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 100 ns to assess stability of hydrogen bonds with key residues (e.g., Lys435 in β-catenin) .

- QSAR Modeling : Train models on datasets with >50 analogs to predict bioactivity. For example, electron-withdrawing substituents (e.g., -CF₃) enhance inhibitory potency .

Validation Step : Synthesize top-ranked derivatives and validate via surface plasmon resonance (SPR) for kinetic binding analysis (e.g., kₐₙₜ ≈ 10⁴ M⁻¹s⁻¹) .

Q. What experimental protocols mitigate mutagenicity risks associated with benzimidamide derivatives?

Answer:

- Ames Testing : Screen for mutagenicity in Salmonella typhimurium TA98/TA100 strains. Derivatives with benzyloxy groups (e.g., this compound) show lower mutagenicity (<2-fold revertant increase) compared to anomeric amides .

- In Silico Toxicity Prediction : Tools like Derek Nexus or ProTox-II flag structural alerts (e.g., nitro groups).

- Handling Protocols : Use fume hoods, nitrile gloves, and closed-system reactors during synthesis to minimize exposure .

Q. How do structural modifications (e.g., substituent variations) alter the metabolic stability of this compound?

Answer:

- Hydroxy Group Protection : Replace the N'-hydroxy group with tert-butyldimethylsilyl (TBS) ethers to reduce Phase II glucuronidation. This increases half-life (t₁/₂) in hepatic microsomes from 1.2 to 4.8 hours .

- Benzyloxy Substituents : Fluorination at the para-position enhances stability against CYP450 oxidation (e.g., 4-F substitution reduces clearance by 60% in rat models) .

- Metabolite Identification : Use LC-MS/MS to track major metabolites (e.g., benzyl alcohol derivatives) and adjust R-group bulkiness to block metabolic hotspots .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.